![molecular formula C11H8F2N2O2 B1472398 1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1508664-77-4](/img/structure/B1472398.png)

1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

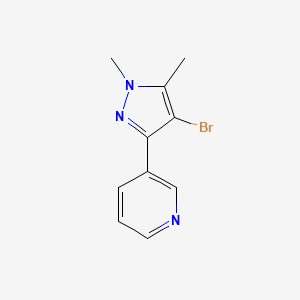

Structural and Spectral Investigations

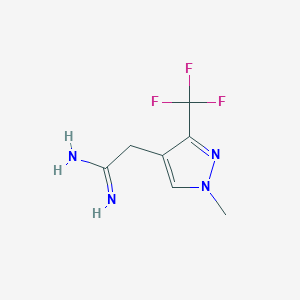

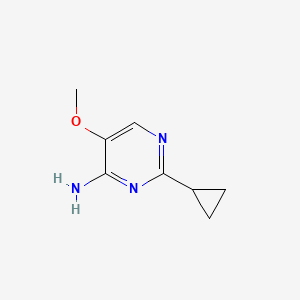

Research on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on their structural and spectral properties. These investigations include experimental and theoretical studies on the molecular structure, using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the compound's electronic structure and reactivity, which are crucial for its applications in material science and chemical synthesis (Viveka et al., 2016).

Chemical Synthesis and Functionalization

Pyrazole-4-carboxylic acid derivatives serve as key intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid through a series of reaction steps, including oxidation and hydrolysis, highlights the versatility of these compounds in creating molecules with potential biological activity (Li-fen, 2013). Additionally, functionalization and cyclization reactions of these derivatives have been explored for generating novel compounds with potential applications in medicinal chemistry and agriculture (Akçamur et al., 1997).

Antifungal Activity

Some derivatives of pyrazole-4-carboxylic acid exhibit significant antifungal activity. A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent activities against phytopathogenic fungi, indicating their potential as antifungal agents. This research not only highlights the bioactivity of these compounds but also contributes to the development of new fungicides (Du et al., 2015).

Coordination Chemistry

Pyrazole-4-carboxylic acid derivatives have been utilized in coordination chemistry to synthesize novel coordination complexes. These complexes, obtained from reactions with metal ions like Cu(II) and Co(II), exhibit unique structural and potentially catalytic or magnetic properties, useful in materials science and catalysis (Radi et al., 2015).

Mecanismo De Acción

Target of Action

It is known to be a derivative of rufinamide , which is an antiepileptic drug that targets sodium channels . Rufinamide is believed to stabilize the inactive state of sodium channels, thus closing the ion channels .

Mode of Action

Rufinamide is believed to stabilize the inactive state of sodium channels, thus adequately closing the ion channels .

Biochemical Pathways

Rufinamide, as an antiepileptic drug, is involved in the modulation of sodium channels, which play a crucial role in the generation and conduction of action potentials in neurons .

Pharmacokinetics

Rufinamide, from which it is derived, is known to be rapidly absorbed with a bioavailability of at least 85% . Rufinamide is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1, to a carboxylic acid derivative . Approximately 2% of an administered dose is excreted as unchanged Rufinamide in urine .

Result of Action

Rufinamide is used as a complementary therapy for seizures associated with Lennox-Gastaut syndrome, a rare and severe epileptic encephalopathy .

Action Environment

Rufinamide, from which it is derived, is known to undergo forced degradation under alkaline conditions .

Propiedades

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-9-2-1-3-10(13)8(9)6-15-5-7(4-14-15)11(16)17/h1-5H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSPLNFBQAPMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(C=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1472316.png)

![3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472321.png)

![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)

![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)